5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole
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Overview
Description
The compound “5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 2,3-dimethoxyphenyl group and a prop-2-enylsulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the 2,3-dimethoxyphenyl and prop-2-enylsulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms and two carbon atoms . The 2,3-dimethoxyphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with methoxy groups (-OCH3) attached to the 2 and 3 positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Anti-Inflammatory Activity : Derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole were synthesized, showing potential anti-inflammatory activity (Labanauskas et al., 2001).
- Antioxidant Properties : Research focused on developing methods for synthesizing ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, revealing notable antioxidant activity (Dovbnya et al., 2022).
- Crystal Structure Analysis : A study on 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate provided insights into its crystal structure and molecular interactions (Xu et al., 2006).
Biological Activities
- Potential HIV-1 NNRTIs : Novel derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole were synthesized and tested for anti-HIV-1 activity. Some derivatives showed promising results as inhibitors of HIV-1 replication and reverse transcriptase (Wu et al., 2007).
- Antimicrobial Activities : A series of new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
Other Applications
- Catalyst- and Solvent-Free Synthesis Studies : Research on the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement provided insights into solvent-free synthesis methods and theoretical studies (Moreno-Fuquen et al., 2019).
- Corrosion Inhibition Studies : The efficiency of triazole derivatives as corrosion inhibitors was evaluated, demonstrating their potential in protecting metal surfaces (Lagrenée et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-8-19-13-14-12(15-16-13)9-6-5-7-10(17-2)11(9)18-3/h4-7H,1,8H2,2-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCPQBKIFQERIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NN2)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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